Dihydrodigoxin

Pharmacokinetics Tissue distribution Volume of distribution

Researchers quantifying digoxin by LC-MS/MS require an internal standard structurally analogous to the analyte yet distinguishable by mass or retention. Dihydrodigoxin, supplied as a fully characterized diastereomeric mixture (20R/20S epimers), meets this need with validated analytical performance: • Its deuterated analog (d5-dihydrodigoxin) achieves an LLOQ of 0.12 ng/mL in human plasma via selected ion monitoring (m/z 826.4 vs. digoxin m/z 819.4). • Derivatization yields two well-resolved symmetrical HPLC peaks, enabling definitive system suitability verification for impurity profiling. • Supplied with USP/EP traceability documentation for regulatory-compliant analytical method validation and quality control of digoxin API.

Molecular Formula C41H66O14
Molecular Weight 783.0 g/mol
CAS No. 5297-10-9
Cat. No. B148489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrodigoxin
CAS5297-10-9
Synonyms(3β,5β,12β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-cardanolide
Molecular FormulaC41H66O14
Molecular Weight783.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O
InChIInChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1
InChIKeyQYVJGQUFXQMOOE-STPZNEFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrodigoxin CAS 5297-10-9: Essential Technical Profile for Analytical Reference Standard and Metabolite Research


Dihydrodigoxin (CAS 5297-10-9) is a cardanolide glycoside and the 20,22-dihydro derivative of digoxin, formed via saturation of the α,β-unsaturated lactone ring [1]. It is the primary cardioinactive metabolite of digoxin generated in vivo by the gut anaerobe Eubacterium lentum, and is excreted in urine following digoxin administration [2][3]. With a molecular formula of C41H66O14 and molecular mass of 782.95 g/mol [1], this compound is commercially supplied as a mixture of diastereomers (20R and 20S epimers) and is widely employed as a reference standard for analytical method development, LC-MS/MS internal standardization, and digoxin metabolism studies [4].

Why Digoxin Cannot Substitute for Dihydrodigoxin in Analytical and Metabolic Research


Dihydrodigoxin and digoxin, despite their structural similarity (differing only by saturation of the lactone ring double bond), exhibit fundamentally divergent pharmacokinetic and pharmacologic properties that render them non-interchangeable in analytical and experimental contexts [1]. Substitution of digoxin for dihydrodigoxin in an assay validation or metabolism study would introduce systematic error due to differences in tissue distribution volume (7-fold disparity), plasma half-life, immunoassay cross-reactivity (kit-dependent variability from near-zero to high interference), and target binding affinity [2][3][4]. The following evidence dimensions quantify these critical distinctions.

Quantitative Differentiation of Dihydrodigoxin vs. Digoxin: Evidence-Based Procurement Criteria


Tissue Distribution Volume: 7-Fold Reduction in Dihydrodigoxin vs. Digoxin

In a direct comparative pharmacokinetic study in cats following single intravenous administration, dihydrodigoxin exhibits a tissue distribution volume 7 times smaller than that of digoxin [1]. This quantitative disparity directly reflects the markedly reduced tissue penetration of the reduced metabolite.

Pharmacokinetics Tissue distribution Volume of distribution

Plasma Beta Half-Life: Dihydrodigoxin Clears 2.3× Faster Than Digoxin

The beta half-life in plasma of dihydrodigoxin is 4.6 hours, compared to 10.4 hours for digoxin, representing a 2.3-fold faster elimination rate [1]. This difference has been corroborated in human studies, where dihydrodigoxin terminal half-life ranged from 4.2 to 11.9 hours (mean 8.1 h) [2].

Pharmacokinetics Elimination half-life Clearance

Cumulative Biliary and Urinary Elimination: 3.2-Fold Higher Excretion Rate for Dihydrodigoxin

Over a 5.5-hour observation period following intravenous administration in cats, the cumulative biliary and urinary elimination of dihydrodigoxin reached 45.7%, whereas only 14.4% of digoxin was eliminated over the same interval [1]. This 3.2-fold higher excretion rate is consistent with the compound's lower tissue retention and faster systemic clearance.

Pharmacokinetics Elimination Excretion

Na,K-ATPase Binding Affinity: Considerably Lower Affinity of Dihydrodigoxin Relative to Digoxin

In the Na-K-ATPase displacement assay, dihydrodigoxin exhibited 'considerably less affinity' than the parent compound digoxin [1]. This reduced receptor binding is mechanistically linked to the saturation of the lactone ring double bond, which eliminates a key structural feature required for high-affinity interaction with the digitalis receptor [2].

Na,K-ATPase Receptor binding Cardiotonic activity

Plasma Protein Binding: Equivalent to Digoxin at 22%

In a comparative study of digoxin and its metabolites, the percentage of plasma protein binding was determined to be identical for dihydrodigoxin and digoxin, both at 22% [1]. Binding was concentration-independent and unaffected by the presence of high concentrations of analogous compounds.

Protein binding Plasma pharmacokinetics Free fraction

Toxicity: Dihydrodigoxin Lethal Dose Reduced to 1/16 of Digoxin in Guinea Pig Model

Hydrogenation of digoxin to dihydrodigoxin reduces the minimal lethal dose to approximately one-sixteenth (1/16) of that of the parent compound in guinea pig infusion experiments [1]. Furthermore, the minimal lethal dose of dihydrodigoxin exhibits delayed lethality, with death occurring only after infusion times exceeding seven hours at administration rates below 0.04 mg/kg/min, whereas digoxin causes death within 14 minutes at 0.08 mg/kg/min [1].

Toxicity Lethal dose Safety pharmacology

Dihydrodigoxin: Optimal Research and Analytical Application Scenarios Based on Quantitative Evidence


Internal Standard for Digoxin LC-MS/MS Quantification in Biological Matrices

Dihydrodigoxin (specifically its deuterated analog d5-dihydrodigoxin) has been validated as an internal standard for the LC-MS quantification of digoxin in human plasma and urine. The method employs selected ion monitoring with m/z 819.4 for digoxin and m/z 826.4 for the d5-dihydrodigoxin internal standard, achieving a lower limit of quantification of 0.12 ng/mL in plasma [1]. This application leverages the structural similarity and chromatographic co-elution of dihydrodigoxin with digoxin, coupled with the mass difference introduced by deuteration, to provide accurate and precise digoxin measurements in pharmacokinetic studies.

Reference Standard for Digoxin Impurity and Metabolite Profiling in Pharmaceutical Quality Control

Dihydrodigoxin is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP and EP traceability) and is used for analytical method development, method validation, and quality control during digoxin API synthesis and formulation [1]. The compound's epimeric nature (20R and 20S diastereomers), which yields two well-separated symmetrical peaks upon derivatization and HPLC analysis [2], makes it particularly valuable for establishing system suitability parameters and verifying chromatographic resolution in impurity profiling methods.

Gut Microbiome-Mediated Drug Metabolism Studies

Dihydrodigoxin is the product of a specific microbial biotransformation: reduction of digoxin by Eubacterium lentum (now reclassified as Eggerthella lenta) in the human gastrointestinal tract [1]. The compound serves as a quantitative marker for assessing the metabolic capacity of gut microbiota in ex vivo and in vivo models. Studies have demonstrated that dihydrodigoxin may comprise up to 30% of total glycosides in human serum [2], and its urinary excretion exhibits an inverse relationship with digoxin bioavailability, being greatest after oral administration of poorly absorbed formulations [3].

Immunoassay Cross-Reactivity Validation and Assay Specificity Testing

Due to variable cross-reactivity across commercial digoxin immunoassays (ranging from near-zero to high interference depending on the specific kit) [1], dihydrodigoxin is an essential reference material for laboratories validating assay specificity. In one study, a digoxin-specific antiserum exhibited only 4.8% cross-reaction with dihydrodigoxin [2], while the ACS digoxin assay monoclonal antibody closely mimics Na,K-ATPase in detecting digoxin and its metabolites [3]. Laboratories evaluating or switching digoxin immunoassay platforms should include dihydrodigoxin in their cross-reactivity validation panels.

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